molecular formula C16H24N2O B7518762 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one

4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one

Cat. No. B7518762
M. Wt: 260.37 g/mol
InChI Key: HGQQJOATAMBERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one, also known as 4-ANPP, is a chemical compound that is commonly used in the synthesis of fentanyl and other related opioids. It is a white crystalline powder that is typically used as an intermediate in the manufacturing process of these drugs. While 4-ANPP is not intended for human consumption, it has become a popular drug of abuse due to its potent effects.

Mechanism of Action

The exact mechanism of action of 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one is not fully understood, but it is believed to act as a precursor to fentanyl and other opioids. These drugs bind to opioid receptors in the brain and spinal cord, producing a range of effects including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
Research has shown that 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This can produce a range of effects including increased alertness, mood enhancement, and decreased appetite.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, its potency and potential for abuse make it a challenging substance to work with, and researchers must take appropriate precautions to ensure their safety.

Future Directions

There are several potential future directions for research on 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one. For example, researchers could explore the compound's potential as a starting point for the development of new drugs with opioid-like effects. Additionally, further research could be conducted to better understand the compound's mechanism of action and potential side effects, which could inform the development of safer and more effective opioid medications.

Synthesis Methods

The synthesis of 4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one involves several steps, including the reaction of benzyl chloride with piperidine to form 4-benzylpiperidine. This intermediate is then reacted with 4-chlorobutanone to form 4-benzylpiperidin-4-ol, which is subsequently dehydrated to form 4-benzylpiperidin-1-one. Finally, this compound is reacted with ammonia to form 4-amino-1-(4-benzylpiperidin-1-yl)butan-1-one.

Scientific Research Applications

4-Amino-1-(4-benzylpiperidin-1-yl)butan-1-one has been the subject of extensive scientific research due to its use in the manufacturing of fentanyl and related opioids. Researchers have explored various aspects of the compound, including its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs.

properties

IUPAC Name

4-amino-1-(4-benzylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-10-4-7-16(19)18-11-8-15(9-12-18)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQJOATAMBERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.